molecular formula C20H17BrFNO2 B12122616 2-bromo-N-[4-(fluoromethyl)benzyl]-N-(furan-2-ylmethyl)benzamide

2-bromo-N-[4-(fluoromethyl)benzyl]-N-(furan-2-ylmethyl)benzamide

Cat. No.: B12122616
M. Wt: 402.3 g/mol
InChI Key: ATVITCHWSPZEDZ-UHFFFAOYSA-N
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Description

2-bromo-N-[4-(fluoromethyl)benzyl]-N-(furan-2-ylmethyl)benzamide is a complex organic compound that features a bromine atom, a fluoromethyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[4-(fluoromethyl)benzyl]-N-(furan-2-ylmethyl)benzamide typically involves multiple steps. One common method includes the bromination of benzamide followed by the introduction of the fluoromethyl group and the furan-2-ylmethyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[4-(fluoromethyl)benzyl]-N-(furan-2-ylmethyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a compound with additional oxygen-containing functional groups, while reduction may result in the removal of certain functional groups.

Scientific Research Applications

2-bromo-N-[4-(fluoromethyl)benzyl]-N-(furan-2-ylmethyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be studied for its interactions with biological molecules and potential effects on biological systems.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-bromo-N-[4-(fluoromethyl)benzyl]-N-(furan-2-ylmethyl)benzamide involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-methylbenzamide
  • 2-bromo-N-(furan-2-ylmethyl)benzamide
  • 4-bromo-N-(furan-2-ylmethyl)benzamide

Properties

Molecular Formula

C20H17BrFNO2

Molecular Weight

402.3 g/mol

IUPAC Name

2-bromo-N-[[4-(fluoromethyl)phenyl]methyl]-N-(furan-2-ylmethyl)benzamide

InChI

InChI=1S/C20H17BrFNO2/c21-19-6-2-1-5-18(19)20(24)23(14-17-4-3-11-25-17)13-16-9-7-15(12-22)8-10-16/h1-11H,12-14H2

InChI Key

ATVITCHWSPZEDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N(CC2=CC=C(C=C2)CF)CC3=CC=CO3)Br

Origin of Product

United States

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